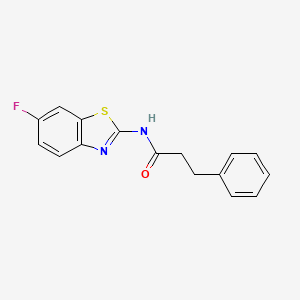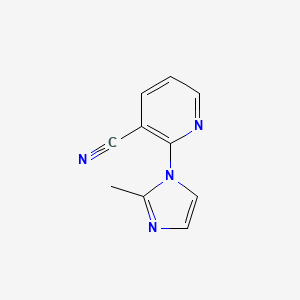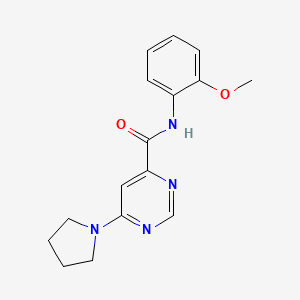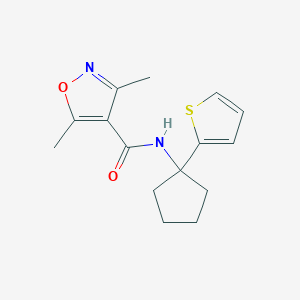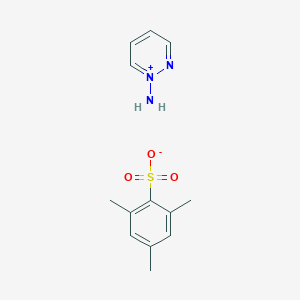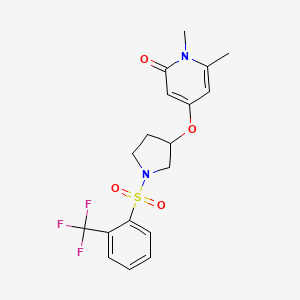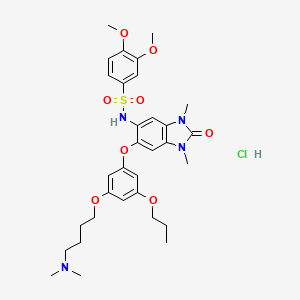
IACS-9571 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IACS-9571 Hydrochloride, also known as ASIS-P040 Hydrochloride, is a potent and selective inhibitor of TRIM24 and BRPF1 . It has an IC50 of 8 nM for TRIM24, and Kd values of 31 nM and 14 nM for TRIM24 and BRPF1, respectively . It shows excellent cellular potency with an EC50 of 50 nM .
Molecular Structure Analysis
The molecular structure of IACS-9571 Hydrochloride is complex, with a molecular weight of 679.22 and a formula of C32H43ClN4O8S . The same paper mentioned above may also provide more details on its molecular structure .Physical And Chemical Properties Analysis
IACS-9571 Hydrochloride is a solid substance with a light brown to brown color . It has a high solubility in DMSO (125 mg/mL) and water (10 mg/mL), but it requires ultrasonic and warming for dissolution . It should be stored at 4°C, sealed, and away from moisture .Aplicaciones Científicas De Investigación
Reactivation of Latent HIV-1
IACS-9571 Hydrochloride, as a TRIM24 bromodomain inhibitor, has shown promise in reactivating HIV-1 in latent T cell lines. This compound encourages productive HIV-1 expression in newly infected cells and inhibits the formation of immediate latent transcriptionally repressed provirus. Notably, it works synergistically with other agents like PMA and ionomycin to activate HIV-1 expression, while partially suppressing T cell activation (Horvath, Brumme, & Sadowski, 2022).
Role in Immunoaffinity Chromatography
IACS-9571 Hydrochloride plays a significant role in immunoaffinity chromatography (IAC). IACs are widely used for cleanup and isolation of mycotoxins extracted from various sources. They are prepared by binding antibodies specific for a target to a solid-phase support and then using this to selectively extract certain compounds from a mixture (Scott & Trucksess, 1997).
Protective Effect on Human Islet Cells
In a study on isolated human islet cells, IACS-9571 demonstrated a protective effect against oxidative stress. This suggests its potential application in improving the function and viability of islet cells for transplantation, thereby playing a crucial role in diabetes treatment (Mancarella et al., 2008).
Application in Environmental Cleanup
IACS-9571 Hydrochloride has been applied in environmental cleanup, specifically in the adsorption of ionizable aromatic compounds (IACs) like 1-naphthylamine and 1-naphthol. Its effectiveness in adsorption indicates its potential in environmental pollution management, demonstrating its versatility beyond medical applications (Sun et al., 2012).
Mecanismo De Acción
Direcciones Futuras
IACS-9571 Hydrochloride has been suggested as a potential therapeutic intervention for glioblastoma (GBM). A study showed that specific TRIM24 inhibition suppresses GBM malignant functions . This provides novel insight into the TRIM24-based druggable dependencies, important for developing effective therapeutic strategies for brain tumors .
Propiedades
IUPAC Name |
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYQIQKWUIYJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IACS-9571 Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2466252.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2466253.png)
![2-(benzylsulfanyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole](/img/structure/B2466254.png)
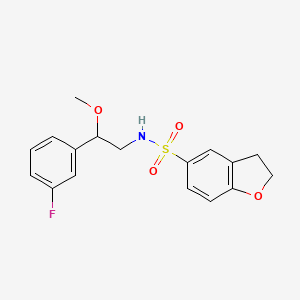
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2466259.png)
